Sulfo-Cyanine7.5 dicarboxylic acid
Description
Significance of Near-Infrared (NIR) Fluorescence in Advanced Biological and Materials Sciences
The importance of NIR fluorescence stems from its ability to overcome many limitations associated with traditional visible light fluorophores. nih.gov This has opened up new avenues for research, enabling scientists to probe deeper and with greater clarity into living organisms and complex materials.
Advantages of NIR Spectral Region for Deep Tissue Optical Studies
The NIR window, typically considered to be between 700 and 1700 nanometers, offers a distinct set of advantages for deep tissue imaging. nih.govfrontiersin.org Biological tissues have lower absorption and scattering of light in this region compared to the visible spectrum. nih.govsetabiomedicals.com This key characteristic allows for significantly deeper penetration of light, enabling the visualization of structures and processes within living organisms with minimal invasiveness. nih.govsetabiomedicals.com Furthermore, autofluorescence, the natural emission of light by biological tissues that can obscure signals from fluorescent probes, is substantially reduced in the NIR range. nih.govfrontiersin.org This leads to a higher signal-to-noise ratio, resulting in clearer and more sensitive imaging. nih.govacs.org
Evolution of Cyanine (B1664457) Dyes as Advanced Fluorescent Platforms
Cyanine dyes have emerged as a cornerstone in the development of advanced fluorescent probes. nih.govaatbio.com This class of synthetic dyes is prized for its excellent photophysical properties, including high molar extinction coefficients and good fluorescence quantum yields. nih.gov Over the years, extensive research has focused on modifying the core structure of cyanine dyes to fine-tune their spectral properties, enhance their photostability, and improve their biocompatibility. nih.govrsc.org These efforts have led to a diverse palette of cyanine-based probes with tailored characteristics for a wide array of applications, from labeling biomolecules to serving as key components in biosensors. nih.govnih.gov The continuous evolution of cyanine dyes is driven by the demand for brighter, more stable, and more specific fluorescent tools for increasingly sophisticated scientific investigations. rsc.orgnih.gov
Position of Sulfo-Cyanine7.5 Dicarboxylic Acid within the Landscape of Advanced Molecular Probes
Within the extensive family of cyanine dyes, this compound has carved out a significant niche as a highly effective near-infrared fluorophore. Its unique structural design and resulting properties make it a valuable tool for a range of advanced molecular probing applications. lumiprobe.comaxispharm.com
Structural Context and Design Rationale of this compound
This compound is a bifunctional cyanine dye, characterized by the presence of two carboxylic acid groups. lumiprobe.comlunanano.ca These carboxylic acid moieties serve as reactive handles, allowing for the covalent attachment of the dye to various biomolecules and surfaces through well-established chemical conjugation methods, such as carbodiimide (B86325) chemistry. lumiprobe.com The core structure features a polymethine chain, which is responsible for its near-infrared absorption and emission properties. The "7.5" in its name refers to the length of this chain, which is a key determinant of its spectral characteristics. The inclusion of sulfonate groups in its structure significantly enhances its water solubility, a crucial feature for its use in aqueous biological environments. axispharm.com
Distinguishing Features and Enhancements of this compound Compared to Related Fluorophores (e.g., Indocyanine Green)
While structurally similar to the clinically approved dye Indocyanine Green (ICG), this compound possesses key enhancements. lumiprobe.comlumiprobe.com A notable difference is the presence of a rigid trimethylene bridge in the polymethine chain of Sulfo-Cyanine7.5. lumiprobe.comlumiprobe.com This structural rigidity is designed to reduce non-radiative decay pathways, leading to a higher fluorescence quantum yield compared to ICG. lumiprobe.comlumiprobe.com This translates to a brighter fluorescent signal, which is highly advantageous for sensitive detection.
Furthermore, the dicarboxylic acid functionalization of Sulfo-Cyanine7.5 provides specific attachment points for conjugation, offering more controlled and stable labeling of target molecules compared to the less specific interactions of ICG. lumiprobe.com While ICG has been widely used in clinical applications, its tendency to aggregate and its lower quantum yield can be limiting. nd.edunih.gov In contrast, the improved photophysical properties and defined conjugation chemistry of this compound make it a superior choice for research applications requiring high sensitivity and specific labeling. axispharm.comlumiprobe.com
Scope and Research Imperatives for this compound
The unique attributes of this compound position it as a powerful tool for a variety of research endeavors. Its primary applications lie in areas that can leverage its near-infrared fluorescence and bifunctional nature. Key research imperatives include its use in:
Bioconjugation: Labeling proteins, antibodies, and nucleic acids for in vivo imaging and flow cytometry. axispharm.com
Molecular Probes: Developing targeted probes to study specific molecular interactions and biological processes. axispharm.com
Cross-linking: Utilizing its bifunctional nature to act as a cross-linker with near-infrared emission. lumiprobe.com
Future research will likely focus on expanding its applications in deep-tissue imaging, developing novel targeted molecular probes for disease diagnosis, and exploring its potential in materials science as a fluorescent reporter.
Interactive Data Tables
Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~778 nm | lunanano.ca |
| Emission Maximum | ~797 nm | lunanano.ca |
| Molar Extinction Coefficient | 222,000 cm⁻¹M⁻¹ | lunanano.ca |
| Fluorescence Quantum Yield | 0.21 | lunanano.ca |
| Solubility | Good in water, DMF, DMSO | lunanano.ca |
Comparison with Related Cyanine Dyes
| Compound | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference |
| This compound | ~778 | ~797 | Bifunctional (two COOH groups), high water solubility, rigid structure for enhanced quantum yield. | lunanano.ca |
| Sulfo-Cyanine7 dicarboxylic acid | 750 | 773 | Water-soluble, bifunctional NIR dye with two carboxylic acid groups. | antibodies.com |
| Sulfo-Cyanine5.5 carboxylic acid | 673 | 691 | Far-red emitting, highly hydrophilic due to four sulfo-groups. | antibodies.com |
| Indocyanine Green (ICG) | ~780 | ~820 | Clinically approved, but lower quantum yield and less specific conjugation. | nd.edunih.govnih.govresearchgate.netnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C50H53K3N2O16S4 |
|---|---|
Molecular Weight |
1183.51 |
IUPAC Name |
tripotassium;3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |
InChI Key |
SAEKQXMPJWSWIA-UHFFFAOYSA-K |
SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo-Cyanine7.5 dicarboxylic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Sulfo Cyanine7.5 Dicarboxylic Acid
Strategies for the Synthesis of the Sulfo-Cyanine7.5 Core Structure
The synthesis of the Sulfo-Cyanine7.5 core is a multi-step process focused on establishing its characteristic spectral properties and ensuring its utility in biological environments. Key strategies involve precise control over the polymethine chain and the strategic placement of solubilizing groups.
Tailoring Polymethine Chain Configuration for Optimized Photophysical Performance
The polymethine chain is the primary determinant of a cyanine (B1664457) dye's photophysical properties, including its absorption and emission wavelengths. nih.gov The length of this conjugated bridge is a classic parameter for tuning the dye's spectra; extending the chain generally pushes the absorption and emission to longer, near-infrared wavelengths. nih.gov However, longer, flexible chains can lead to decreased fluorescence quantum yield and reduced photostability due to non-radiative decay pathways, such as cis-trans isomerization. researchgate.net
To counteract this, modern synthetic strategies focus on creating a more rigid molecular structure. Sulfo-Cyanine7.5 incorporates a rigid trimethylene bridge within its polymethine chain. lumiprobe.comlumiprobe.comaxispharm.com This structural constraint enhances the dye's stability and significantly improves its fluorescence quantum yield compared to more flexible analogs like Indocyanine Green (ICG). lumiprobe.comaxispharm.combiopioneer.com.tw This rigidification minimizes energy loss through molecular vibrations and conformational changes, leading to brighter fluorescence. rsc.org Introducing substituents with varied electronic characteristics into the heterocyclic end-groups or directly onto the chain can also fine-tune the electronic structure and, consequently, the optical performance. nih.gov
Table 1: Impact of Polymethine Chain Modifications on Cyanine Dye Performance
| Modification Strategy | Primary Effect | Associated Benefit | Reference |
|---|---|---|---|
| Lengthening the Chain | Bathochromic (Red) Shift | Access to NIR-I and NIR-II imaging windows | nih.gov |
| Introducing Chain Rigidity (e.g., Cyclopentene, Trimethylene Bridge) | Increases Quantum Yield | Enhanced fluorescence brightness and photostability | lumiprobe.comrsc.org |
| Adding Substituents to Heterocycles | Fine-tunes HOMO-LUMO Gap | Precise control over absorption/emission maxima | nih.gov |
| Controlling Electron Delocalization | Maintains Symmetric Charge Distribution | Sharp, intense absorption peaks and avoids "cyanine limit" issues | nih.govrsc.org |
Targeted Derivatization via Dicarboxylic Acid Functionality
The two carboxylic acid (–COOH) groups on Sulfo-Cyanine7.5 dicarboxylic acid serve as versatile chemical handles for covalent attachment to a wide range of biomolecules, nanoparticles, and surfaces. broadpharm.com This bifunctional nature allows for the creation of complex conjugates. The derivatization process typically begins with the activation of the carboxylic acid groups.
Carbodiimide (B86325) Chemistry for Carboxylic Acid Activation
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for activating carboxylic acids. wikipedia.org The reaction involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is an ester with an excellent leaving group, making it susceptible to nucleophilic attack by primary amines to form a stable amide bond. wikipedia.org This activation step is the foundation for creating most Sulfo-Cyanine7.5 conjugates. To improve yields and suppress side reactions, such as the rearrangement of the O-acylisourea into a stable N-acylurea, additives like N-hydroxysuccinimide are often included in the reaction mixture. wikipedia.org
Synthesis of N-Hydroxysuccinimide (NHS) Ester Derivatives
While the O-acylisourea intermediate can react directly with amines, it is often more practical to convert it into a more stable, yet still highly reactive, N-hydroxysuccinimide (NHS) ester. lumiprobe.comaxispharm.com This is achieved by reacting the carbodiimide-activated carboxylic acid with N-hydroxysuccinimide. chemicalbook.comgoogle.com The resulting Sulfo-Cyanine7.5 NHS ester is stable enough to be purified and stored, yet reacts efficiently with primary and secondary amines on proteins, peptides, and other biomolecules under mild aqueous conditions to form a stable amide linkage. axispharm.combiopioneer.com.twnih.gov This two-step process (activation followed by NHS ester formation) is one of the most common and reliable methods for preparing amine-reactive fluorescent labels. nih.gov
Table 2: Properties of Sulfo-Cyanine7.5 NHS Ester
| Property | Description | Reference |
|---|---|---|
| Molecular Weight | ~1180.47 g/mol | axispharm.combiopioneer.com.tw |
| Reactivity | Reacts with primary amine groups (R-NH₂) | lumiprobe.comaxispharm.com |
| Solubility | Good solubility in water, DMF, and DMSO | biopioneer.com.tw |
| Storage | Typically stored at -20°C in the dark and desiccated | lumiprobe.combiopioneer.com.tw |
Formation of Azide (B81097) and Alkyne Conjugates for Click Chemistry Applications
The dicarboxylic acid functionality allows for the introduction of bioorthogonal handles for "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yield, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. researchgate.netnih.govillinois.edund.edu
To prepare a click-ready dye, one of the carboxylic acid groups of Sulfo-Cyanine7.5 is first activated using carbodiimide chemistry (as described in 2.2.1). The activated dye is then reacted with a linker molecule that contains an amine on one end and either a terminal alkyne or an azide group on the other. This reaction forms a stable amide bond, covalently attaching the alkyne or azide handle to the dye. The resulting Sulfo-Cyanine7.5 alkyne or azide derivative can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary functional group (azide or alkyne, respectively), forming a stable triazole ring linkage. nih.gov This modular approach provides a highly efficient and specific method for labeling complex biological targets. lumiprobe.comresearchgate.net
Generation of Maleimide (B117702) Derivatives for Thiol-Reactive Bioconjugation
The conversion of this compound into a maleimide derivative is a key strategy for creating thiol-reactive probes. Maleimides are highly valued for their ability to selectively react with sulfhydryl (thiol) groups found in the cysteine residues of proteins and peptides, forming stable thioether bonds. lumiprobe.commedchemexpress.com This specific reactivity is crucial for site-selective labeling of biomolecules.
The synthesis of a Sulfo-Cyanine7.5 maleimide derivative from the dicarboxylic acid precursor is a multi-step process. A common approach involves the selective activation of one of the two carboxylic acid groups. This is typically achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an intermediate NHS ester. This activation step is carefully controlled to favor mono-activation.
The resulting activated ester is then reacted with an amine-containing maleimide linker, such as N-(2-aminoethyl)maleimide. The primary amine of the linker performs a nucleophilic attack on the NHS ester, forming a stable amide bond and covalently attaching the maleimide functionality to the cyanine dye. The final product is purified using methods like High-Performance Liquid Chromatography (HPLC) to isolate the desired mono-maleimide derivative from unreacted starting materials or di-substituted byproducts.
Once synthesized, the Sulfo-Cyanine7.5 maleimide is ready for bioconjugation. The conjugation reaction is typically performed in a buffer at a pH range of 6.5–7.5. In this range, the thiol group of a cysteine residue is sufficiently nucleophilic to react with the double bond of the maleimide ring in a Michael addition reaction, while minimizing non-specific reactions with other amino acid residues like lysine (B10760008). thermofisher.com This process yields a fluorescently labeled protein or peptide with the dye attached at a specific cysteine site.
Multi-Functionalization Approaches for Hybrid Probe Development
The presence of two carboxylic acid groups on the Sulfo-Cyanine7.5 scaffold makes it an ideal candidate for multi-functionalization, enabling the development of advanced hybrid probes that can perform several tasks simultaneously. lumiprobe.comnih.gov
Orthogonal Reaction Pathways for Diverse Ligand Attachment
Orthogonal chemistry refers to the use of reactions that can occur in the same vessel without interfering with one another. This principle is paramount in the construction of multi-functional probes from this compound. By employing orthogonal reaction pathways, different ligands, such as targeting molecules, solubility enhancers, or secondary reporter tags, can be precisely attached to the dye core.
A primary strategy involves leveraging the two carboxylic acid groups. However, to achieve selective attachment of two different molecules, a more robust orthogonal approach is necessary. This often involves converting the native functional groups into different, non-cross-reactive handles. For instance, one carboxylic acid can be used for standard amide bond formation via NHS-ester activation to attach a protein-targeting ligand. acs.org The second carboxylic acid can be modified with a linker containing a bioorthogonal functional group, such as an azide or an alkyne. nih.gov This "clickable" handle can then be used in a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a second molecule of interest. nih.gov
Another powerful orthogonal pair is the reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), which proceeds with exceptionally fast kinetics via an inverse electron-demand Diels-Alder (IEDDA) reaction. nih.gov One of the dye's carboxyl groups could be linked to a targeting antibody, while the other is functionalized with a tetrazine, creating a probe ready for pre-targeting applications. nih.gov
| Reactive Group 1 | Reactive Group 2 | Reaction Type | Key Characteristics |
|---|---|---|---|
| NHS-Ester | Amine | Amide Bond Formation | Robust, widely used for labeling primary amines (e.g., lysine). |
| Maleimide | Thiol (Sulfhydryl) | Michael Addition | Highly selective for cysteine residues at pH 6.5-7.5. thermofisher.com |
| Azide | Alkyne (terminal or strained) | Azide-Alkyne Cycloaddition | Bioorthogonal "click" reaction, high specificity and efficiency. nih.govnih.gov |
| Tetrazine | trans-Cyclooctene (TCO) | IEDDA Cycloaddition | Extremely fast and bioorthogonal, ideal for in vivo pre-targeting. nih.gov |
Scaffolding Strategies for Complex Bioconjugate Architectures
For the construction of highly complex probes, this compound can be integrated into a larger molecular scaffold. This approach allows for the precise spatial arrangement of multiple functional units, including the imaging dye, targeting ligands, and potentially therapeutic payloads.
A notable example involves the use of a Fusarinine (B1175079) C (FSC) scaffold for creating hybrid imaging agents. nih.gov In one study, researchers conjugated Sulfo-Cyanine7 to an iron-chelated FSC precursor ([Fe]FSC). nih.gov Subsequently, other functional groups, specifically tetrazine (Tz) motifs, were attached to the FSC scaffold. nih.gov This process resulted in the formation of a multi-functional hybrid probe containing:
A Sulfo-Cyanine7.5 imaging component for near-infrared fluorescence detection.
One or two tetrazine motifs for bioorthogonal reaction with a TCO-modified antibody in a pre-targeting strategy. nih.gov
A chelating FSC core capable of sequestering radiometals (e.g., Gallium-68) for positron emission tomography (PET) imaging. nih.gov
This scaffolding strategy demonstrates the power of using Sulfo-Cyanine7.5 not just as a label, but as an integral component of a sophisticated, multi-modal imaging agent. The final architecture enables dual-modality imaging (optical and PET) and targeted delivery through bioorthogonal chemistry. The precise composition of these complex conjugates was confirmed through mass spectrometry, as detailed in the table below. nih.gov
| Hybrid Agent Conjugate | Molecular Formula | Calculated Molecular Weight (Mr) | Observed Mass (m/z [M+H]⁺) | Source |
|---|---|---|---|---|
| SulfoCyanine7-[Fe]MAFC-PEG₅-Tz | C₉₅H₁₂₆FeN₁₃O₂₇S₂ | 2002.06 | 2002.85 | nih.gov |
| SulfoCyanine5-FSC-(PEG₅-Tz)₂ | C₁₁₁H₁₅₃N₁₈O₃₃S₂ | 2331.63 | 2332.75 | nih.gov |
Sophisticated Spectroscopic Characterization and Photophysical Mechanisms of Sulfo Cyanine7.5 Dicarboxylic Acid
Investigation of Near-Infrared Spectral Characteristics and Quantum Yield Dynamics
The spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid are well-defined, making it a reliable tool for fluorescence-based applications. It has a maximum absorption at approximately 778 nm and a maximum emission at around 797 nm. The dye exhibits a high molar extinction coefficient of 222,000 L·mol⁻¹·cm⁻¹, which signifies its efficiency in absorbing light. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is 0.21.
| Property | Value |
|---|---|
| Excitation/Absorption Maximum | 778 nm |
| Emission Maximum | 797 nm |
| Molar Extinction Coefficient (ε) | 222,000 L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.21 |
| Stokes Shift | ~19 nm |
Factors Influencing Absorption and Emission Profiles in Various Solvent Environments
The immediate chemical environment significantly influences the photophysical properties of this compound. Its notable solubility in water and polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) is a key characteristic. The presence of sulfonate groups enhances its water solubility, which is crucial for its use in biological systems. The polarity of the solvent can affect the energy levels of the dye's electronic states, leading to shifts in the absorption and emission spectra. For instance, the polarity of the medium can modulate the kinetics of non-radiative deactivation pathways, thereby influencing the fluorescence quantum yield.
Photostability Mechanisms and Strategies for Enhanced Durability
This compound is known for its high photostability, which is essential for applications requiring long-term or repeated measurements. The rigid structure of the dye contributes to this stability. For cyanine (B1664457) dyes in general, photostability can be further improved by conjugating them with molecules that act as triplet state quenchers. This strategy helps to prevent the formation of reactive oxygen species that can degrade the fluorophore, thus extending its useful lifetime without significantly altering its spectral characteristics. Proper storage, such as at -20°C in the dark, is also critical for maintaining the dye's performance.
Intramolecular Electronic Transitions and Energy Dissipation Pathways
The fluorescence of this compound originates from electronic transitions within the molecule. When the dye absorbs a photon of light, an electron is promoted to an excited singlet state. The molecule can then return to its ground state through several competing pathways, including the emission of a photon (fluorescence) or through non-radiative processes.
Role of the Trimethine Bridge in Rigidization and Fluorescence Enhancement
A defining feature of this compound is its rigid trimethine bridge, which sets it apart from more flexible cyanine dyes like indocyanine green (ICG). This structural rigidity is crucial for its high fluorescence quantum yield. In less rigid cyanine dyes, the polymethine chain can undergo twisting, which facilitates non-radiative decay and reduces fluorescence. By restricting these molecular motions, the rigid bridge in this compound minimizes these non-radiative pathways, thereby increasing the probability of fluorescence emission. This structural reinforcement leads to a brighter and more stable fluorescent signal.
Non-Radiative Decay Processes and their Minimization
Non-radiative decay processes are pathways that allow the excited molecule to return to the ground state without emitting light, thus competing with fluorescence. These processes include internal conversion and intersystem crossing to a triplet state. The rotational degrees of freedom around the methine bonds in cyanine dyes are a primary route for non-radiative decay. The rigid structure of the trimethine bridge in this compound is a key design element that minimizes these rotational non-radiative pathways. Furthermore, the interaction of the dye with biomolecules, such as DNA, can also dampen photoisomerization and reduce non-radiative decay, leading to fluorescence enhancement.
Mechanisms of Fluorescence Quenching and Activation in Research Contexts
Fluorescence quenching is a process that decreases the intensity of fluorescence. This can be exploited in the design of "smart" molecular probes. For example, the fluorescence of this compound can be quenched by a nearby molecule. If the connection between the dye and the quencher is designed to be cleaved by a specific biological event (e.g., enzyme activity), the fluorescence can be restored. This "turn-on" mechanism allows for the specific detection of the target event. The bifunctional nature of this compound, with its two carboxylic acid groups, provides the chemical handles needed to construct such activatable probes for various research applications.
Enzymatic Oxidation-Induced Fluorescence Loss
The fluorescence of heptamethine cyanine dyes, including structures similar to this compound, is susceptible to loss upon enzymatic oxidation. This phenomenon is of significant interest for the development of enzyme-based assays. A notable example involves the horseradish peroxidase (HRP) enzyme, which, in the presence of hydrogen peroxide (H₂O₂), can oxidize near-infrared cyanine dyes, leading to a decrease in their fluorescence. acs.orgnih.gov
Research on the closely related compound, sulfo-cyanine 7 (S7), has provided mechanistic insights into this process. acs.orgnih.gov The enzymatic reaction with HRP and its co-substrate H₂O₂ leads to the loss of fluorescence of the cyanine dye. acs.org The proposed catalytic mechanism for the enzymatic oxidation of S7 by HRP involves a one-electron oxidation of the cyanine dye in the initial step, which results in the formation of a radical species (S7•+). acs.orgnih.gov Following this, a disproportionation reaction is suggested to occur, where two of these radical species react. This reaction regenerates one molecule of the original, reduced substrate (S7) and produces a double-oxidized, non-fluorescent form (S7²⁺). acs.orgnih.gov
The rate of this enzymatic degradation and the resulting fluorescence loss can be influenced by the concentrations of both the enzyme and H₂O₂. Interestingly, high concentrations of H₂O₂ have been observed to potentially inhibit the enzymatic activity of HRP, which could be due to the enzyme's inactivation after a limited number of catalytic cycles or HRP exhibiting catalase-like behavior and decomposing the H₂O₂. nih.gov This process of enzymatic oxidation forms the basis for developing sensitive assays for various metabolites and for use in immunoassays. acs.orgnih.gov While these findings are for the sulfo-cyanine 7 dye, the structural similarity suggests a comparable mechanism of fluorescence loss for this compound in the presence of oxidative enzymes like myeloperoxidase or horseradish peroxidase. acs.orgnih.govnih.gov
Environmental Responsiveness and Turn-On/Turn-Off Probe Development
The development of "turn-on" or "turn-off" fluorescent probes, which exhibit a significant change in fluorescence intensity in response to specific environmental cues, is a burgeoning area of research. nih.govrsc.org Cyanine dyes, including the heptamethine scaffold of this compound, serve as versatile platforms for creating such probes due to their excellent photophysical properties in the near-infrared (NIR) region. rsc.orgacs.orgrsc.org These properties include high molar absorptivity, tunable absorption and emission wavelengths, and good photostability. rsc.orgresearchgate.net
A "turn-off" response can be engineered by designing a probe that is initially fluorescent but becomes quenched upon interaction with a specific analyte. For instance, the oxidative degradation of the cyanine chromophore by reactive oxygen species (ROS) like hypochlorite (B82951) leads to a loss of fluorescence, a mechanism that can be harnessed to detect these species. acs.org
Conversely, "turn-on" probes are designed to be initially non-fluorescent or weakly fluorescent, with their emission being activated upon reacting with a target molecule. A common strategy involves the photoinduced electron transfer (PET) mechanism. In this design, a quenching moiety is attached to the fluorophore. Upon interaction with the analyte, the quencher is cleaved or its electronic properties are altered, thus inhibiting the PET process and restoring the fluorescence of the cyanine dye. nih.gov For example, probes have been designed where a phenylboronic acid group acts as both a recognition site for hydrogen peroxide and a fluorescence quencher. nih.gov Cleavage of this group by H₂O₂ activates the NIR fluorescence. nih.gov
The environmental sensitivity of cyanine dyes also extends to physical parameters. For instance, probes have been developed where the fluorescence is dependent on viscosity. acs.org This is often achieved by incorporating a molecular rotor into the dye structure. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In more viscous surroundings, this rotation is restricted, leading to a significant enhancement of fluorescence. acs.org The dicarboxylic acid groups on this compound provide convenient handles for conjugation to various recognition moieties, enabling the rational design of sophisticated turn-on/turn-off probes for detecting a wide array of analytes and environmental conditions. nih.govlumiprobe.com
Advanced Bioconjugation and Labeling Strategies Utilizing Sulfo Cyanine7.5 Dicarboxylic Acid
Covalent Attachment to Biological Macromolecules for Research Probeslumiprobe.comaxispharm.com
The primary mechanism for conjugating Sulfo-Cyanine7.5 dicarboxylic acid to biomolecules involves the activation of its carboxylic acid moieties. This is typically achieved through carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The activated dye readily reacts with primary amine groups present on macromolecules to form stable, covalent amide bonds. lumiprobe.com
The covalent labeling of proteins and antibodies with this compound is a fundamental technique for creating highly specific probes for immunoassays, fluorescence microscopy, and in vivo imaging. The methodology hinges on the reaction between the activated dye and the primary amines found on the side chains of lysine (B10760008) residues and the N-terminus of the protein. fluorofinder.com
For a successful conjugation, several parameters must be carefully controlled. The reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic buffer, typically sodium bicarbonate at a pH of 8.3-8.5. biotium.comresearchgate.net This pH ensures that the target lysine residues are sufficiently deprotonated and thus nucleophilic, while mitigating the rapid hydrolysis of the activated ester. The protein concentration should ideally be maintained between 2-10 mg/mL to ensure efficient labeling. researchgate.net After the reaction, the resulting fluorescently labeled protein conjugate is purified from unconjugated dye and reaction byproducts using techniques such as size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis. researchgate.netaatbio.com
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Activation Chemistry | EDC and NHS (or Sulfo-NHS) | Forms a stable, amine-reactive NHS ester from the dye's carboxylic acids. lumiprobe.com |
| Target Functional Group | Primary amines (e.g., Lysine residues) | Abundant on the surface of most proteins and nucleophilic for amide bond formation. fluorofinder.com |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Maintains optimal pH for the reaction. Must be free of primary amines (e.g., Tris). researchgate.net |
| Optimal pH | 8.3 - 8.5 | Balances amine reactivity with the stability of the activated dye. researchgate.net |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. researchgate.net |
| Purification Method | Size-Exclusion Chromatography / Dialysis | Effectively separates the large labeled protein from the small, unreacted dye molecules. researchgate.netaatbio.com |
This compound is also employed to functionalize nucleic acids, creating essential tools for genetic analysis, such as probes for fluorescence in situ hybridization (FISH) and components for DNA sequencing. The labeling strategy targets oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus or via an amino-modified base.
The conjugation chemistry mirrors that of protein labeling, involving activation of the dye's carboxylic acids with EDC/NHS. However, for oligonucleotide labeling, the recommended buffer is often 0.1 M tetraborate (B1243019) at pH 8.5, as it provides a more optimal environment for maintaining the reactivity of the amine-modified nucleic acid. thermofisher.com The resulting dye-labeled oligonucleotide can be purified using methods like ethanol (B145695) precipitation or high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted dye, which is critical for minimizing background signal in sensitive applications.
The conjugation of this compound to peptides allows for the development of highly specific probes that can target and visualize cellular receptors. This strategy is particularly valuable in cancer research and drug development. By selecting a peptide sequence with a known affinity for a specific receptor (e.g., a receptor overexpressed on tumor cells), a fluorescent probe can be created that selectively accumulates at the target site.
A relevant research approach involves synthesizing a peptide linker, for instance, one containing L-phenylalanine and L-lysine, which can improve binding to specific receptors like the prostate-specific membrane antigen (PSMA). nih.gov The activated this compound is then covalently attached to a primary amine on the peptide, such as the side chain of a lysine residue. The resulting NIR-labeled peptide can be used for in vivo optical imaging to visualize receptor distribution and monitor the delivery of targeted therapies. axispharm.comnih.gov
Development of Molecular Probes for Specific Biological Interactionsaxispharm.com
The bright and photostable fluorescence of Sulfo-Cyanine7.5 makes it an excellent component for constructing sophisticated molecular probes designed to report on specific biological events or interactions. axispharm.com
This compound is particularly useful in the development of probes for assays that study dynamic molecular interactions, such as protein-protein interactions or enzymatic activity. One of the most powerful techniques in this area is Fluorescence Resonance Energy Transfer (FRET). spectroscopyonline.com FRET is a distance-dependent phenomenon where an excited donor fluorophore transfers energy non-radiatively to a suitable acceptor chromophore. nih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the 2-8 nm range. nih.gov
In a FRET-based assay, Sulfo-Cyanine7.5 can serve as the acceptor molecule. It would be conjugated to one interacting partner (e.g., a protein), while a spectrally compatible NIR donor dye would be attached to the other. When the two partners interact and bring the dyes into close proximity, excitation of the donor will lead to emission from the acceptor (Sulfo-Cyanine7.5). This change in fluorescence signal can be used to quantify the interaction in real-time. The use of NIR dyes like Sulfo-Cyanine7.5 in FRET assays is especially beneficial for in vivo studies, as the longer wavelength light allows for deeper tissue penetration and reduced background signal. acs.org
| Component | Role | Principle |
|---|---|---|
| Sulfo-Cyanine7.5 | FRET Acceptor | Accepts energy from a donor when in close proximity (2-8 nm). nih.gov |
| NIR Donor Dye | FRET Donor | Excited by an external light source; its emission spectrum must overlap with the absorption spectrum of Sulfo-Cyanine7.5. |
| Biological Event | Interaction / Cleavage | Brings donor and acceptor together (signal ON) or separates them (signal OFF). |
| Readout | Change in Acceptor Emission | An increase or decrease in Sulfo-Cyanine7.5 fluorescence upon donor excitation indicates the biological event. |
While most standard cyanine (B1664457) dyes are valued for their fluorescence stability across a wide pH range, specialized strategies can be employed to generate environmentally responsive probes using a cyanine scaffold. lumiprobe.com The generation of a pH-sensitive probe based on Sulfo-Cyanine7.5 would involve chemical modification to introduce a pH-sensing element.
One established strategy is to couple the cyanine dye to a moiety whose protonation state influences the dye's electronic structure. For example, incorporating a non-N-alkylated indolium or a piperazine (B1678402) group into the dye structure can create a system where protonation or deprotonation within a physiological pH range alters the conjugation pathway, thereby switching the fluorescence ON or OFF. nih.govrsc.orgresearchgate.net
Another advanced approach is to create a ratiometric FRET-based sensor. In such a construct, a pH-sensitive fluorophore (e.g., fluorescein, FAM) is paired with a pH-insensitive fluorophore like a cyanine dye. nih.gov The two dyes are conjugated to a single scaffold, such as a nucleic acid strand. As the pH changes, the fluorescence of the sensitive dye is modulated, which in turn alters the FRET efficiency to the stable cyanine acceptor. By measuring the ratio of the two emission signals, a precise and quantitative measurement of the local pH can be obtained, a technique valuable for monitoring processes like endosomal escape of drug delivery vehicles. nih.govnih.gov Although direct modification of this compound for pH sensing is not a standard application, its spectral properties make it an excellent candidate for use as the stable acceptor in such ratiometric FRET probes. nih.gov
Cross-Linking Applications in Supramolecular Assembly and Hydrogel Formation
This compound is a specialized near-infrared (NIR) fluorescent dye engineered for advanced material science applications. lumiprobe.comlumiprobe.com Its unique molecular architecture, featuring two carboxylic acid groups, makes it a valuable component in the construction of complex, functional materials through cross-linking. lumiprobe.comlumiprobe.com This bifunctional nature is particularly significant in the fields of supramolecular chemistry and hydrogel development, where the precise control over network formation is paramount.
Bifunctional Utility in Creating Complex Material Structures
The core utility of this compound in material science stems from its bifunctionality. A bifunctional molecule, or cross-linker, possesses at least two reactive functional groups that enable the formation of stable bridges between polymer chains. nih.gov In the case of this compound, these are two carboxylic acid (COOH) groups. lumiprobe.com This structure allows the dye to act as a covalent linker, creating a three-dimensional network from otherwise soluble polymer chains. mdpi.com
The carboxylic acid groups can be activated, for instance through carbodiimide chemistry, to react with primary amines on other molecules, forming stable amide bonds. lumiprobe.com This reactivity is the basis for its role in constructing intricate and robust material structures. By integrating this dye as a cross-linking agent, researchers can create hydrogels and other polymeric materials that are not only structurally stable but also inherently fluorescent in the NIR spectrum. lumiprobe.comaxispharm.com
The ability to form these cross-linked networks is essential for creating materials with specific physical properties, such as elasticity, thermal stability, and controlled swelling behavior. mdpi.com The introduction of a dye like Sulfo-Cyanine7.5 as the cross-linking hub allows for the creation of Janus hydrogels, which are defined by their asymmetric structures and bifunctional interfaces, enabling unique properties like directional ion transport. mdpi.com
| Property | Description | Source(s) |
| Molecular Type | Bifunctional Cyanine Dye | lumiprobe.comlumiprobe.com |
| Functional Groups | Two Carboxylic Acids (COOH) | lumiprobe.com |
| Primary Application | Cross-linker for supramolecular assembly and hydrogels | lumiprobe.com |
| Fluorescence | Near-Infrared (NIR) Emission | lumiprobe.comaxispharm.com |
| Activation Chemistry | Can be activated by carbodiimide chemistry for reaction with amines | lumiprobe.com |
This interactive table summarizes the key features of this compound relevant to its cross-linking applications.
Controlled Polymerization and Network Formation
The use of this compound facilitates controlled polymerization and the subsequent formation of well-defined polymer networks. In hydrogel synthesis, a cross-linking agent is essential to form the three-dimensional structure that can absorb large amounts of water while remaining insoluble. mdpi.com The degree of cross-linking directly influences the hydrogel's properties; insufficient cross-linking results in a weak or soluble polymer, while excessive cross-linking can make the material brittle and reduce its swelling capacity. mdpi.com
By using a defined bifunctional cross-linker like this compound, the formation of the polymer network can be precisely controlled. The stoichiometry between the dye (cross-linker) and the polymer chains dictates the density of the cross-links. This controlled process is a form of step-growth polymerization, where the network is built through the reaction of the dye's two functional groups. nih.gov
This method allows for the covalent and stable incorporation of the fluorescent dye directly into the material's backbone. nih.gov This is a significant advantage over methods involving simple encapsulation, where the fluorescent agent can leach out over time. nih.gov Research into controlled radical polymerization has demonstrated that such processes can be mediated by light, offering spatial and temporal control over the network formation. rsc.org The integration of this compound into such systems provides a pathway to create "smart" materials where the fluorescent properties are an intrinsic and permanent feature of the controlled, cross-linked network.
Cutting Edge Research Applications of Sulfo Cyanine7.5 Dicarboxylic Acid in Imaging and Analytical Sciences
Advanced Optical Imaging Modalities in Preclinical Research
The unique spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid position it as a premier agent for a variety of advanced optical imaging techniques in preclinical research. Its emission in the near-infrared window (700-900 nm) is particularly valuable for in vivo applications due to reduced light scattering and minimal interference from tissue autofluorescence, which enhances the signal-to-noise ratio. nih.gov
Deep Tissue Fluorescence Imaging in Animal Models
This compound is ideally suited for deep tissue fluorescence imaging in animal models. researchgate.net Its emission maximum at approximately 808 nm falls squarely within the NIR window, allowing for excellent tissue penetration with low background interference. nih.govresearchgate.net This characteristic enables researchers to non-invasively visualize biological processes deep within living organisms. The bifunctional nature of the dye allows it to be conjugated to targeting molecules, such as antibodies or peptides, to specifically illuminate tissues or cell types of interest, such as tumors. Research on related heptamethine cyanine (B1664457) dyes has demonstrated their ability to detect a broad spectrum of human and mouse tumors in xenograft models with high sensitivity and specificity. nih.gov The high quantum yield and photostability of the Sulfo-Cyanine7.5 core ensure a bright and consistent signal for long-term imaging studies. axispharm.com
High-Resolution Fluorescence Microscopy of Cellular and Subcellular Structures
In the realm of microscopy, this compound serves as a high-performance fluorophore for high-resolution imaging of cellular and subcellular structures. researchgate.net Its bifunctional nature is a key advantage, allowing it to act as a cross-linker between two different molecular targets or to anchor a probe more rigidly within a specific cellular component. The carboxylic acid groups can be activated to react with amine groups on biomolecules, such as proteins or specially modified nucleic acids, enabling precise labeling. This capability, combined with its bright NIR fluorescence, facilitates detailed visualization of labeled components within live or fixed cells, aiding in the study of molecular interactions and cellular architecture. researchgate.netacs.org
Flow Cytometry for Cell Sorting and Analysis
This compound is also a valuable tool in flow cytometry, where it provides a distinct and reliable signal for precise cell sorting and analysis. axispharm.comresearchgate.net In this application, the dye is typically conjugated to a biomolecule, most commonly an antibody, that specifically recognizes a cell surface marker. teledynevisionsolutions.com The dicarboxylic acid functional groups allow for stable covalent attachment to these antibodies. As the labeled cells pass single-file through a laser beam in a flow cytometer, the dye is excited and emits its characteristic NIR fluorescence. teledynevisionsolutions.com This fluorescent signal allows the instrument to identify and physically separate, or sort, the labeled cells from a heterogeneous population with high purity, enabling downstream analysis of specific cell subsets. teledynevisionsolutions.comresearchgate.net
Single-Particle Tracking in Dynamic Biological Systems
Single-particle tracking (SPT) in thick biological samples requires probes that are exceptionally bright and photostable and that emit in the NIR spectrum to minimize background autofluorescence. biorxiv.orgresearchgate.net While organic dyes are often limited by photobleaching, the enhanced photostability of the Sulfo-Cyanine7.5 core makes it a strong candidate for these demanding applications. axispharm.com SPT experiments involve tracking the movement of individual molecules over time to understand dynamic processes, such as viral entry, protein diffusion on cell membranes, or drug delivery via nanoparticles. biorxiv.org The ability to covalently link the bifunctional this compound to a particle or biomolecule of interest would allow for its trajectory to be followed with high precision using sensitive NIR imaging setups.
Integration in Multimodal Imaging Systems
The versatility of this compound extends to its use in multimodal imaging, where data from two or more imaging technologies are combined to provide a more complete picture of a biological system. Its robust optical properties make it an excellent component for hybrid probes that merge fluorescence imaging with other modalities like positron emission tomography (PET).
Hybrid Probe Design for PET/Optical Co-registration
The design of hybrid probes for simultaneous PET and optical imaging offers a powerful approach for research and diagnostics, combining the high sensitivity of PET with the high resolution of optical imaging. nih.govnih.gov this compound is an ideal fluorophore for such probes due to its bifunctional nature. In a typical design, one of the dye's carboxylic acid groups can be conjugated to a targeting ligand (e.g., an antibody or peptide), while the other is used to attach a chelator molecule. This chelator, such as DOTA, securely holds a positron-emitting radionuclide like Copper-64 (⁶⁴Cu) or Zirconium-89 (⁸⁹Zr). nih.govnih.gov
This creates a single chemical entity that is both fluorescent and radioactive. Research involving similar heptamethine cyanine dyes has successfully demonstrated the synthesis of such dual-modality probes for imaging tumors in animal models. nih.gov The intrinsic fluorescence of the cyanine dye allows for initial in vitro validation, microscopy, and even intraoperative surgical guidance, while the radionuclide enables whole-body, quantitative imaging with PET. nih.gov
Table 2: Research Applications and Findings
| Application | Key Finding/Principle | Compound Feature Utilized | Reference |
| Deep Tissue Imaging | Excellent tissue penetration and low background signal in the NIR window allow for clear in vivo visualization. | NIR Emission (~808 nm) | nih.govresearchgate.net |
| Fluorescence Microscopy | Enables high-resolution imaging of precisely labeled cellular structures. | Bifunctional cross-linking capability | researchgate.net |
| Flow Cytometry | Provides a distinct NIR signal for accurate identification and sorting of fluorescently labeled cells. | Covalent conjugation to antibodies | researchgate.netteledynevisionsolutions.com |
| PET/Optical Probes | Serves as both a fluorescent reporter and an anchor for a radionuclide chelator in hybrid imaging agents. | Bifunctional nature | nih.govnih.gov |
Strategies for Radiotracer Conjugation
The bifunctional nature of this compound, endowed by its two carboxylic acid groups, allows for its conjugation to molecules intended for use as radiotracers, creating dual-modality imaging agents for fluorescence and nuclear imaging. A key strategy involves the activation of its carboxylic acid groups to facilitate covalent bonding with amine functionalities on a targeting molecule or chelator.
A prevalent method is the use of coupling agents, such as carbodiimides or more sophisticated reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorphosphate (HATU). lumiprobe.comnih.gov In one documented approach, the carboxylic acid of a similar dye, Sulfo-Cyanine7, was pre-activated with HATU for 10 minutes at room temperature. nih.gov This activated ester was then reacted with an amine-functionalized, tetrazine-modified fusarinine (B1175079) C (FSC) chelator. nih.gov The FSC component is capable of stably chelating radioisotopes like Gallium-68, while the cyanine dye provides a fluorescent signal. This creates a hybrid imaging agent that can be used in pretargeting strategies, where the dye-chelator conjugate is administered and, after localizing to a target, is "clicked" in vivo with a radiolabeled component via an inverse electron-demand Diels-Alder (IEDDA) reaction. nih.gov This approach leverages the dye for optical guidance and the radiolabel for sensitive nuclear imaging.
Application in In Vitro and Ex Vivo Bioanalytical Assays
The robust photophysical properties and conjugation capabilities of this compound make it highly effective for a range of in vitro and ex vivo bioanalytical applications.
In the realm of immunoassays, this compound serves as a superior fluorescent label. Its dicarboxylic nature allows it to act as a cross-linker or to be stably conjugated to antibodies, proteins, or other biomolecules via its carboxyl groups. lumiprobe.comaxispharm.com The dye's emission in the near-infrared spectrum is a significant advantage when working with complex biological matrices such as blood, plasma, or tissue homogenates. These samples are prone to high levels of autofluorescence from endogenous molecules when excited by ultraviolet or visible light. By using a NIR fluorophore like Sulfo-Cyanine7.5, which excites and emits at long wavelengths (~778 nm and ~797 nm, respectively), this background interference is minimized, leading to a much higher signal-to-noise ratio and improved assay sensitivity. axispharm.comantibodies.com This makes it an ideal choice for developing sensitive fluorescence-based immunoassays for detecting low-abundance metabolites or protein biomarkers.
The intense fluorescence of Sulfo-Cyanine7.5 allows for the direct visualization and tracking of molecules as they interact with and enter living cells. Researchers have successfully conjugated the related Sulfo-Cyanine7 dye to targeting vectors, such as the antibody Rituximab (RTX), to study receptor-mediated uptake. nih.gov
In a representative study, CD20-expressing Raji cells were treated with an RTX-dye conjugate. nih.gov The strong fluorescence signal from the cyanine dye enabled the use of fluorescence microscopy to monitor the binding of the conjugate to the CD20 receptors on the cell surface. These studies allow for the real-time or fixed-cell visualization of receptor binding, clustering, and subsequent internalization, providing critical insights into cellular trafficking pathways and the mechanism of action of targeted therapeutics. nih.gov
Fluorescence anisotropy is a powerful technique that measures the rotational mobility of a fluorescent molecule. When a fluorophore like this compound is conjugated to a small molecule, it tumbles rapidly in solution, resulting in a low anisotropy value. However, upon binding to a much larger molecule, such as a protein or nucleic acid, its rotational motion is significantly constrained. This slowing of rotation leads to a measurable increase in the fluorescence anisotropy.
The additive property of anisotropy makes it particularly useful for resolving complex mixtures of bound and free fluorophores. nih.gov The high fluorescence quantum yield of Sulfo-Cyanine7.5 enhances the signal available for such sensitive polarization measurements. lumiprobe.com By monitoring changes in anisotropy, researchers can quantify molecular binding events, determine binding affinities, and study the dynamics of macromolecular assemblies without the need for separation steps, making it a valuable tool in drug discovery and molecular interaction studies. nih.gov
Emerging Applications in Material Science and Nanotechnology
The unique characteristics of this compound are being leveraged in the development of advanced functional materials and nanotechnologies.
There is a growing interest in functionalizing nanoparticles with fluorescent dyes to create highly stable and bright probes for bioimaging. nih.gov this compound is an excellent candidate for this application. Its two carboxylic acid groups can be activated using standard carbodiimide (B86325) chemistry to form stable, covalent amide bonds with amine groups present on the surface of various nanomaterials, including carbon nanoparticles, silica (B1680970) nanoparticles, or polymers. lumiprobe.comnih.gov
This functionalization imparts the nanoparticles with the strong NIR fluorescence and high photostability of the cyanine dye. axispharm.com The resulting fluorescent nanoparticles can be used as contrast agents for deep-tissue in vivo imaging, offering minimal background autofluorescence and greater tissue penetration compared to visible-light probes. axispharm.com This approach combines the physical properties of the nanoparticle core with the specific optical properties of the Sulfo-Cyanine7.5 dye, opening new avenues for creating advanced diagnostic and imaging tools. nih.gov
Rigorous Analytical Methodologies for Characterization of Sulfo Cyanine7.5 Dicarboxylic Acid and Its Conjugates
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental for both the purification of Sulfo-Cyanine7.5 dicarboxylic acid after synthesis and the characterization of its conjugates. These methods separate molecules based on their physical and chemical properties, allowing for the assessment of purity and the isolation of desired products.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and purifying it from synthetic reaction mixtures. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing cyanine (B1664457) dyes. thermofisher.comnih.gov In this technique, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile. stanford.edumdpi.com
The separation mechanism relies on the differential partitioning of the dye and its impurities between the stationary and mobile phases. The highly polar sulfonate and carboxylic acid groups of this compound decrease its retention time on a reversed-phase column compared to non-sulfonated analogs. lumiprobe.com Purity is determined by integrating the peak area of the main compound and any impurities detected, often using a diode array detector (DAD) to monitor absorbance at the dye's maximum absorption wavelength (~778 nm). lumiprobe.comrsc.org A purity level of ≥95% is often required for subsequent conjugation reactions, which can be verified by HPLC analysis coupled with mass spectrometry (HPLC-MS). lumiprobe.comlumiprobe.com
Table 1: Representative RP-HPLC Conditions for Cyanine Dye Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 3-5 µm particle size | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) or 20-50 mM Ammonium Acetate/Phosphate in Water | Aqueous buffer to control pH and interact with polar functional groups. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the dye by increasing mobile phase non-polarity. |
| Gradient | 5% to 95% Mobile Phase B over 20-30 min | Gradually increases the elution strength to separate compounds with varying hydrophobicity. |
| Flow Rate | 0.5-1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | Diode Array Detector (DAD) at ~780 nm; Fluorescence Detector (Ex/Em ~778/797 nm) | Monitors the dye's specific absorbance and emission for sensitive and selective detection. |
| Coupled Technique | Mass Spectrometry (MS) | Provides mass information for peak identification and confirmation of purity. nih.gov |
Once this compound is conjugated to a biomolecule, such as a protein or antibody, Size-Exclusion Chromatography (SEC) is the primary method for characterizing the resulting conjugate. acs.org SEC separates molecules based on their hydrodynamic radius (size) in solution. researchgate.net This technique is crucial for separating the high-molecular-weight bioconjugate from the low-molecular-weight unreacted dye (<1 kDa). researchgate.net
The analysis is performed by passing the sample through a column packed with porous beads. Larger molecules, like the bioconjugate, are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, like the free dye, penetrate the pores, travel a longer path, and elute later. youtube.com
For fluorescent conjugates, Fluorescence-Detection Size-Exclusion Chromatography (FSEC) is particularly powerful. nih.gov By using a fluorescence detector set to the excitation and emission wavelengths of the cyanine dye, one can specifically monitor the elution of dye-containing species. nih.gov This allows for the quantification of conjugation efficiency and the assessment of conjugate stability, as the presence of aggregates (eluting earlier than the monomeric conjugate) or fragments can be readily identified. youtube.comnih.gov
Mass Spectrometry for Structural Elucidation and Molecular Weight Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight data, which is essential for confirming the identity of this compound and verifying its successful conjugation to biomolecules.
MALDI-TOF MS is a soft ionization technique well-suited for the analysis of large, non-volatile biomolecules like proteins and their conjugates. In this method, the bioconjugate sample is co-crystallized with a UV-absorbing matrix (e.g., sinapinic acid). A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, primarily as singly charged ions. The ions are then accelerated into a time-of-flight analyzer, where their mass is determined by their flight time to the detector.
Analysis of a this compound-protein conjugate by MALDI-TOF MS allows for the determination of the degree of labeling (DOL), which is the average number of dye molecules attached to each protein. The mass spectrum of the unconjugated protein is compared to that of the conjugate. The resulting mass shift corresponds to the number of dye molecules attached. For example, a mass increase equal to the molecular weight of the dye (~970 Da, accounting for the loss of water during amide bond formation) would indicate a DOL of 1. Multiple peaks representing different numbers of attached dyes (DOL=1, 2, 3, etc.) are often observed, providing a distribution of the conjugation products.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique frequently coupled with liquid chromatography (LC-MS) for the analysis of polar molecules like this compound. acs.org In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.
For this compound itself, ESI-MS in negative ion mode is used to confirm its molecular weight by observing the [M-H]⁻ or related ions. acs.org The presence of two carboxylic acid groups and four sulfonate groups makes the molecule amenable to ionization. lumiprobe.com When analyzing bioconjugates, ESI-MS produces a series of multiply charged ions. The resulting complex spectrum can be deconvoluted to determine the precise mass of the intact conjugate, providing another method to confirm successful conjugation and assess the degree of labeling. acs.org Recent studies have used ESI-MS to track the reactions and products of various cyanine dyes, demonstrating its power in identifying molecular structures and modifications. acs.org
Table 2: Application of Mass Spectrometry in Cyanine Dye Characterization
| Technique | Analyte | Information Obtained | Expected m/z for Sulfo-Cy7.5 dicarboxylic acid (C₄₅H₄₅K₃N₂O₁₄S₄, MW: 1083.41) |
|---|---|---|---|
| ESI-MS | Free Dye | Precise molecular weight confirmation. | [M-3K+2H]⁻, [M-2K+H]⁻, etc. |
| LC-ESI-MS | Reaction Mixture | Identification of dye, impurities, and degradation products. acs.org | As above, correlated with HPLC retention time. |
| MALDI-TOF MS | Bioconjugate | Molecular weight of the conjugate, degree of labeling (DOL). | Mass of Biomolecule + (n × ~970 Da), where n=DOL. |
| ESI-MS | Bioconjugate | High-resolution mass of intact conjugate, DOL distribution. | Deconvoluted spectrum yields mass of Biomolecule + (n × ~970 Da). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. lumiprobe.comrsc.org It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule. acs.orgnih.gov
¹H NMR spectroscopy is used to identify the different types of protons in the structure. For this compound, the spectrum would show distinct signals for the aromatic protons on the indolenine rings, the vinyl protons of the polymethine chain, and the aliphatic protons of the alkyl chains bearing the carboxylic acid and sulfonate groups. rsc.org The integration of these signals provides the ratio of protons in each environment, while the coupling patterns (splitting) reveal which protons are adjacent to one another.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, allowing for the complete and definitive assignment of all signals and confirmation of the covalent structure of the dye. acs.orgnih.gov While NMR is generally not used for routine analysis of large bioconjugates due to spectral complexity and broadening, it is essential for the initial characterization of the dye itself to confirm its identity and isomeric purity. rsc.org
Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Polymethine Chain Protons | 6.0 - 8.5 | These vinyl protons are in a conjugated system and are significantly deshielded. nih.gov |
| Aromatic Protons | 7.0 - 8.0 | Protons on the indolenine rings are in a standard aromatic environment. |
| Alkyl Protons (N-CH₂) | ~4.0 | Protons on the carbon adjacent to the indolenine nitrogen are deshielded by the nitrogen atom. rsc.org |
| Alkyl Protons (-CH₂-COOH) | ~2.5 | Protons on the carbon alpha to a carboxylic acid group. |
| Alkyl Protons (-CH₂-SO₃⁻) | ~2.8-3.2 | Protons on the carbon alpha to a sulfonate group are deshielded. |
| Gem-dimethyl Protons | ~1.7 | The four methyl groups on the indolenine rings typically appear as a sharp singlet. rsc.org |
Spectrophotometric and Fluorometric Quantification Methods
The accurate quantification of this compound, both in its free form and when conjugated to biomolecules, is paramount for the development and application of near-infrared (NIR) probes in various research fields. Spectrophotometric and fluorometric methods are the cornerstones of this characterization, providing essential data on concentration, labeling efficiency, and the spectral integrity of the dye and its conjugates.
Spectrophotometry, based on the principle of light absorption by a substance, allows for the determination of the concentration of this compound in a solution. This is achieved by measuring the absorbance at its maximum absorption wavelength (λmax). thermofisher.com The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light, is the fundamental principle applied in this method. thermofisher.com For accurate quantification, the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, must be known. thermofisher.com
Fluorometry, on the other hand, measures the fluorescence intensity of the compound. This technique is inherently more sensitive than spectrophotometry and is particularly useful for detecting very low concentrations of the dye or its conjugates. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in fluorometric analysis, indicating the efficiency of the fluorescence process. lumiprobe.com
When this compound is conjugated to a biomolecule, such as a protein or antibody, it is crucial to determine the degree of labeling (DOL), often expressed as the dye-to-protein (D/P) or fluorescence-to-protein (F/P) molar ratio. thermofisher.com This ratio is a critical quality attribute of the bioconjugate, as it can influence its binding affinity, solubility, and in vivo performance. thermofisher.com Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling may result in insufficient signal for detection. thermofisher.com
The determination of the D/P ratio is typically performed using spectrophotometry by measuring the absorbance of the conjugate at two wavelengths: at the λmax of the dye to determine its concentration and at 280 nm to determine the protein concentration. thermofisher.comthermofisher.com A correction factor is necessary to account for the dye's absorbance at 280 nm, ensuring an accurate measurement of the protein concentration. thermofisher.com
More advanced techniques, such as micellar electrokinetic chromatography with laser-induced fluorescence detection, have also been employed for the precise determination of D/P ratios, offering high sensitivity and the ability to separate the labeled protein from free dye and other reaction byproducts. nih.gov
The following tables provide key spectral properties of this compound and a general formula for calculating the dye-to-protein ratio of its conjugates.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λmax) | 778 nm | antibodies.com |
| Emission Maximum (λem) | 797 nm | antibodies.com |
| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹ | antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.21 | lumiprobe.com |
| Correction Factor at 260 nm (CF₂₆₀) | 0.09 | antibodies.com |
| Correction Factor at 280 nm (CF₂₈₀) | 0.09 | antibodies.com |
Table 2: Calculation of Dye-to-Protein (D/P) Molar Ratio for this compound Conjugates
| Step | Description | Formula |
| 1 | Measure Absorbance | Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum (~778 nm, A_dye). |
| 2 | Calculate Molar Concentration of the Dye | [Dye] (M) = A_dye / (ε_dye × path length) |
| 3 | Calculate Molar Concentration of the Protein | [Protein] (M) = (A₂₈₀ - (A_dye × CF₂₈₀)) / (ε_protein × path length) |
| 4 | Calculate D/P Ratio | D/P Ratio = [Dye] / [Protein] |
Note: ε_dye is the molar extinction coefficient of this compound at its λmax. ε_protein is the molar extinction coefficient of the protein at 280 nm. CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. The path length is typically 1 cm. thermofisher.comthermofisher.com
Theoretical and Mechanistic Insights into Sulfo Cyanine7.5 Dicarboxylic Acid Functionality
Structure-Activity Relationships in Cyanine (B1664457) Dyes
The specific functional groups attached to the core indolenine rings and the polymethine chain of a cyanine dye have a profound impact on its spectral properties, solubility, and stability. In Sulfo-Cyanine7.5 dicarboxylic acid, the sulfonate (SO₃⁻) and dicarboxylic acid (-COOH) groups are critical.
Sulfonate Groups: The presence of sulfonate groups is a key feature for enhancing water solubility. researchgate.net Many core cyanine structures are hydrophobic, which can lead to aggregation in aqueous biological environments, causing fluorescence quenching. The highly polar sulfonate groups improve performance in aqueous buffers by increasing hydrophilicity and reducing the tendency for dye molecules to stick to each other or non-specifically to protein surfaces. researchgate.net This leads to less quenching and consequently, brighter fluorescent conjugates. researchgate.net Furthermore, electron-withdrawing substituents like sulfonate groups can increase the dye's resistance to oxidative degradation by increasing its oxidation potential. nih.gov
Dicarboxylic Acid Groups: The two carboxylic acid groups make this compound a bifunctional molecule. rsc.org These groups provide reactive handles for covalent attachment to biomolecules. They can be activated, for example, by carbodiimides, to form stable amide bonds with primary amine groups on proteins, peptides, or nucleic acids. nih.gov The introduction of a carboxylic group can also lead to a bathochromic (red) shift in the fluorescence emission spectrum. biointerfaceresearch.com
The following table summarizes the key photophysical properties of this compound, which are a direct result of its specific substitution pattern.
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | 778 nm | rsc.org |
| Emission Maximum (λ_em_) | 797 nm | rsc.org |
| Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | rsc.org |
| Fluorescence Quantum Yield (Φ_F_) | 0.21 | rsc.org |
| Molecular Formula | C₅₀H₅₃N₂K₃O₁₆S₄ | rsc.org |
The heptamethine chain of cyanine dyes is susceptible to rotation in the excited state, a process known as photoisomerization, which often leads to non-emissive "dark states" and a lower fluorescence quantum yield. acs.orgnih.gov To counteract this, modern cyanine dyes, including the Sulfo-Cyanine7.5 family, often incorporate a rigid linking group within the polymethine chain. mdpi.com This structural constraint reduces energy loss through molecular vibrations and blocks the trans-to-cis isomerization pathway, resulting in enhanced fluorescence quantum yield and longer fluorescence lifetimes. nih.govacs.org
The interaction with the local environment also dictates the dye's performance. The polarity of the solvent can influence the electronic structure and spectroscopic properties. nih.gov this compound exhibits good solubility in water as well as polar organic solvents like DMF and DMSO, making it versatile for various experimental conditions. rsc.org
Chemical Reaction Mechanisms Underlying Probe Functionality
The function of a cyanine probe can be intentionally or unintentionally altered by chemical reactions. These can range from desirable sensing reactions to undesirable degradation pathways.
Radical ions are key intermediates in the chemistry of cyanine dyes. Disproportionation is a type of redox reaction where two identical radical molecules react to produce two different non-radical products. wikipedia.org In the context of cyanine dyes, radical cations can be formed through electrochemical or photochemical oxidation. These radical species can be unstable. While specific disproportionation mechanisms for this compound are not extensively detailed in the literature, studies on other cyanine dyes have shown that radical intermediates can undergo irreversible reactions, which may limit the long-term stability of devices like light-emitting electrochemical cells. nih.gov
Conversely, regeneration pathways are crucial for certain sensing applications. For instance, hydrocyanines (the reduced, non-fluorescent form of cyanine dyes) can be used to detect reactive oxygen species (ROS). The hydrocyanine is oxidized by ROS back into the highly fluorescent cyanine dye, a process that likely proceeds through radical cation intermediates. nih.gov
A primary limitation of all fluorophores is photobleaching—the light-induced decomposition that leads to a loss of fluorescence. For cyanine dyes, a major degradation pathway involves reaction with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.gov The excited triplet state of the cyanine dye can sensitize ground-state triplet oxygen (³O₂) to the highly reactive ¹O₂, which can then attack the electron-rich polymethine chain of another dye molecule, leading to oxidative cleavage and loss of conjugation. nih.govwur.nl
Strategies to improve photostability focus on minimizing these degradation pathways. wur.nl Introducing electron-withdrawing groups, such as those present in Sulfo-Cyanine7.5, can make the dye less reactive towards electrophilic species like singlet oxygen. wur.nl Additionally, structural modifications that hinder access to the polymethine chain or increase its rigidity can enhance photostability. acs.org
Computational Chemistry Approaches for Predicting and Explaining Behavior
Computational chemistry provides powerful tools for understanding and predicting the properties of cyanine dyes. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to model the geometry, electronic structure, and spectral properties of these molecules. rsc.orgmdpi.com
For cyanine dyes, TD-DFT has historically faced challenges, often underestimating the experimental absorption energies. mdpi.comacs.org This has been attributed to the delocalized nature of the electronic excitations in these systems. acs.org However, newer functionals, particularly the Minnesota family (M06-HF through M08-SO), have shown much-improved accuracy, predicting excitation energies within 0.10–0.36 eV of highly accurate quantum Monte Carlo calculations. acs.org
These computational approaches allow researchers to:
Predict how specific substituents will affect absorption and emission wavelengths. nih.gov
Understand the nature of the electronic transitions (e.g., HOMO-LUMO gaps). nih.gov
Model the fine structure of electronic spectra, which is often dominated by coupling to a specific vibrational mode related to the carbon-carbon bond stretching of the polymethine chain. nih.gov
Investigate the potential energy surfaces of photoisomerization to design more rigid and photostable dyes. nih.gov
By combining experimental data with computational modeling, a comprehensive picture of the structure-function relationships in this compound can be developed, guiding its application and the rational design of next-generation NIR probes.
Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to model the electronic structure and photophysical properties of cyanine dyes. nih.govacs.org While direct DFT studies on this compound are not extensively published, the well-established methodologies applied to similar heptamethine cyanine dyes, such as Cy5 and other Cy7 derivatives, provide a clear framework for how its properties can be elucidated. nih.govacs.org
DFT calculations are instrumental in optimizing the ground-state geometry of the dye, revealing critical information about bond lengths and the planarity of the polymethine chain. For heptamethine cyanines, the bond length alternation (BLA) along the conjugated chain is a key parameter, as it is often minimal in highly delocalized systems, leading to sharp and intense absorption bands. acs.org The presence of the two carboxylic acid groups and four sulfonate groups in this compound introduces specific electronic and steric effects that DFT can quantify. The electron-withdrawing nature of these substituents can influence the charge distribution across the chromophore, which in turn affects its solubility and interaction with biological targets. nih.govwur.nl
TD-DFT is the primary tool for calculating vertical excitation energies, which correspond to the molecule's absorption maxima (λ_max_). mdpi.comrsc.org The accuracy of TD-DFT for cyanine dyes has been a subject of extensive research, with findings indicating that modern functionals, particularly long-range corrected or hybrid functionals, can provide results with acceptable accuracy when compared to experimental data. acs.orgacs.org For a molecule like this compound, TD-DFT would be used to predict its NIR absorption and emission wavelengths. Furthermore, these calculations can determine other important photophysical parameters such as the oscillator strength, which relates to the intensity of the absorption, and the transition dipole moment. nih.gov
Computational studies on analogous dyes have shown that substituents can modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org An analysis of the HOMO and LUMO for this compound would illustrate how the π-conjugated system is responsible for its characteristic NIR absorption. The dicarboxylic acid and sulfonate groups are expected to lower the energy levels of these frontier orbitals, potentially fine-tuning the spectral properties and enhancing water solubility. wur.nl
Below is a representative table of electronic properties for a heptamethine cyanine dye that could be derived from DFT and TD-DFT calculations, illustrating the type of data generated from such studies.
| Calculated Property | Representative Value | Significance |
| Ground State Dipole Moment (µ) | ~15 D | Influences solubility and non-specific binding. nih.gov |
| HOMO Energy | -5.5 eV to -6.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -3.0 eV to -3.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~2.0 eV to 2.5 eV | Determines the approximate absorption wavelength. |
| Vertical Excitation Energy (S₀→S₁) | ~1.55 eV | Corresponds to the main absorption peak in the NIR region. acs.org |
| Oscillator Strength (f) | > 1.5 | Indicates a high probability of electronic transition and thus a strong absorption band. acs.org |
Note: The values in this table are illustrative and based on published data for similar heptamethine cyanine dyes. Specific values for this compound would require dedicated computational analysis.
Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a means to understand its dynamic behavior in solution, its interactions with solvents, and its conformational landscape, all of which are critical to its function as a fluorescent probe. rsc.orgnih.gov
Solvent Interactions:
The four sulfonate groups and two carboxylic acid groups on this compound are designed to confer high water solubility. wur.nlnih.gov MD simulations can explicitly model the interactions between the dye and surrounding water molecules. By analyzing the radial distribution functions, it is possible to quantify the hydration shells around the charged sulfonate (SO₃⁻) and carboxylate (COO⁻) groups. These simulations can reveal how water molecules orient themselves to solvate the dye, which is crucial for preventing aggregation—a common issue with cyanine dyes that often leads to fluorescence quenching. rsc.orgnih.gov Studies on similar sulfonated cyanines have shown that the sulfonate groups effectively minimize dye stacking. wur.nl
Conformational Analysis:
The heptamethine chain of cyanine dyes is inherently flexible, with the potential for various cis/trans isomerizations. While the all-trans conformer is typically the most stable and responsible for the primary NIR fluorescence, other conformations can exist. nih.gov MD simulations can explore the conformational space of this compound, identifying the most populated conformational states and the energy barriers between them. This is particularly important for understanding non-radiative decay pathways, as photoisomerization is a known mechanism for fluorescence quenching in some cyanine dyes. rsc.org
In the context of bioconjugation, where the dicarboxylic acid groups are used for linking to biomolecules, MD simulations can predict how tethering affects the dye's conformation and flexibility. nih.gov For instance, simulations of cyanine dyes attached to DNA or proteins have shown that the local environment can restrict the dye's motion, sometimes leading to enhanced fluorescence. nih.gov
A typical MD simulation setup for studying this compound in an aqueous environment would involve the parameters outlined in the following table.
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | General Amber Force Field (GAFF) or similar | Defines the potential energy function for the dye's atoms. rsc.orgrsc.org |
| Water Model | TIP3P or SPC/E | Provides a realistic representation of the aqueous solvent. |
| System Size | ~5000-10000 water molecules | Ensures the dye is fully solvated and avoids self-interaction through periodic boundaries. |
| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational changes and solvent reorganization. nih.gov |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Maintains constant pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Mimics experimental conditions in a laboratory. |
Through such simulations, researchers can gain a detailed, dynamic picture of how this compound behaves in its operational environment, providing a theoretical foundation for its observed photophysical properties and guiding the design of future NIR probes. nih.gov
Future Research Trajectories and Emerging Paradigms for Sulfo Cyanine7.5 Dicarboxylic Acid
Integration with Artificial Intelligence and Machine Learning for Probe Design Optimization
The traditional process of designing fluorescent probes is often resource-intensive, relying on chemical intuition and iterative synthesis. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. ML models can be trained on large datasets of fluorescent dyes to establish quantitative structure-property relationships (QSPRs). acs.org
For Sulfo-Cyanine7.5 dicarboxylic acid, ML algorithms could be employed to:
Predict Photophysical Properties: Models can predict how modifications to the cyanine (B1664457) backbone or the addition of various conjugates to the carboxylic acid groups will affect key parameters like absorption/emission maxima, quantum yield, and photostability.
Optimize for Specific Targets: By analyzing the structural features of dyes that localize to specific organelles or bind to particular proteins, ML can guide the rational design of this compound derivatives with enhanced target specificity. acs.org
Screen for Biocompatibility: AI can help predict potential cytotoxicity or off-target effects, streamlining the development of probes for in vivo applications.
This data-driven approach can accelerate the discovery of novel probes with tailored functionalities, reducing the number of synthetic iterations and enabling the exploration of a much wider chemical space than is possible through traditional methods alone. acs.orgacs.org
Development of Novel Reaction Chemistries for Expanded Conjugation Scope
The two carboxylic acid groups of this compound are typically activated using carbodiimide (B86325) chemistry (e.g., with EDC/NHS) to form stable amide bonds with primary amines on biomolecules. ekb.eg While robust, this method is one of many possibilities. Future research is focused on expanding the conjugation toolbox to enable more diverse and site-specific labeling.
Emerging strategies that could be adapted for this dye include:
Enzyme-Mediated Conjugation: Enzymes like transglutaminase could be used to form bonds between the dye and specific glutamine or lysine (B10760008) residues on a protein, offering high selectivity.
Bioorthogonal Chemistry: The carboxylic acid groups could be converted to other functionalities, such as alkynes or azides, to participate in bioorthogonal reactions like copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC and SPAAC). This allows for labeling in complex biological environments without cross-reactivity. medchemexpress.comnih.gov
Advanced Site-Specific Labeling: Novel reagents and methods are being developed to target other amino acids like tyrosine or to selectively modify disulfide bridges in antibodies. nih.govnih.gov Adapting these methods would allow for the precise placement of the this compound scaffold onto proteins, preserving their function and creating highly defined conjugates.
These advanced chemistries will enable the creation of more sophisticated bioconjugates, from precisely labeled antibodies for immunofluorescence to complex multi-component probes.
| Conjugation Strategy | Target Functional Group | Key Advantage | Potential Application for Sulfo-Cyanine7.5 |
| Carbodiimide Chemistry | Primary Amines (-NH₂) | Robust, well-established | Standard labeling of proteins and peptides. |
| Enzyme-Mediated (e.g., Transglutaminase) | Glutamine, Lysine | High substrate specificity | Site-specific antibody or protein labeling. |
| Alkyne-Azide Cycloaddition | Azides, Alkynes | Bioorthogonal, high efficiency | Labeling in live cells or complex lysates. |
| Disulfide Re-bridging | Cysteine (in disulfides) | Site-selective labeling of antibodies (IgG1). nih.gov | Creating homogenous antibody-dye conjugates. |
Exploration in Advanced Spectroscopy and Imaging Techniques
The favorable spectral properties of Sulfo-Cyanine7.5, particularly its emission in the NIR window, make it an excellent candidate for advanced imaging modalities that benefit from reduced tissue autofluorescence and deeper light penetration. google.comaxispharm.com
Super-Resolution Microscopy (SRM): While SRM has traditionally used dyes in the visible spectrum, extending these techniques to the NIR range is a key goal. The high photostability and brightness of cyanine dyes are advantageous for techniques like single-molecule localization microscopy (SMLM), such as STORM or PALM. nih.gov The development of Sulfo-Cyanine7.5 derivatives suitable for the blinking chemistry required for SMLM would enable nanoscale imaging of cellular structures with exceptional clarity and minimal background. medchemexpress.comnih.gov
Photoacoustic (PA) Imaging: This hybrid technique detects ultrasound waves generated by light absorption, offering high-resolution imaging deep within tissues. Sulfo-Cyanine7.5 and its conjugates have already been successfully used as contrast agents for PA imaging, for instance, to monitor the dynamics of drug formulations at an injection site. nih.gov Its strong absorption at ~788 nm makes it an ideal PA agent.
Multicolor and Multiplexed Imaging: The distinct spectral signature of Sulfo-Cyanine7.5 allows it to be used in combination with other fluorophores in the visible and far-red spectrum for simultaneous multicolor imaging experiments. optica.org
Applications in Quantitative Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems. This requires tools that can quantitatively measure multiple components simultaneously (multi-omics). The unique bifunctional nature of this compound makes it a promising tool for this field.
Quantitative Proteomics: The dye can be used to label proteins or peptides for quantification by mass spectrometry. For example, a Sulfo-Cy7.5 NHS ester has been used to label peptides for tracking and characterization by HPLC-MS. nih.gov The dicarboxylic acid version could be used as a cross-linker to capture protein-protein interactions, with the dye serving as a reporter for fluorescence-based detection and purification.
Multi-Modal Probes: The two carboxylic acid groups allow for the attachment of different functional units. One carboxyl group could be conjugated to a targeting moiety (e.g., a peptide that binds a specific receptor), while the other is attached to a second reporter molecule or a therapeutic agent. This creates a multi-modal probe for theranostics—simultaneously imaging and treating diseased tissue.
Flow Cytometry: The strong NIR emission of Sulfo-Cyanine7.5 provides a distinct signal for precise cell sorting in complex cell populations, which is a foundational technique in systems-level single-cell analysis. axispharm.com
Design of Smart Probes with Self-Assembling or Activatable Properties
A major frontier in probe development is the creation of "smart" probes that change their fluorescent output in response to a specific biological stimulus. This allows for the detection of analytes or enzyme activity with a high signal-to-noise ratio.
Activatable ("Turn-ON") Probes: The fluorescence of a cyanine dye can be quenched by attaching a quencher moiety. If the linker connecting the dye and quencher is cleaved by a specific enzyme (e.g., a protease or nitroreductase overexpressed in tumors), fluorescence is restored. acs.org The dicarboxylic acid groups of Sulfo-Cyanine7.5 are ideal handles for attaching such enzyme-cleavable linkers, creating probes that light up only in the presence of their target. google.comnih.govrsc.org
Self-Assembling Probes: Certain cyanine dyes can be induced to form J-aggregates, which have distinct and dramatically red-shifted absorption spectra. acs.org By modifying this compound with moieties that promote intermolecular interactions, it may be possible to design probes that self-assemble into nanoparticles under specific conditions (e.g., changes in pH or ion concentration). This self-assembly can alter their photophysical properties and biodistribution, leading to new sensing and delivery strategies.
Sustainable Synthesis Approaches and Green Chemistry Considerations
As the use of cyanine dyes grows, so does the need for environmentally friendly production methods. The principles of green chemistry are increasingly being applied to dye synthesis to reduce waste, energy consumption, and the use of hazardous materials.
Future research in the synthesis of this compound will likely focus on:
Atom Economy: Redesigning synthetic routes to maximize the incorporation of atoms from reactants into the final product, such as moving from multi-step procedures with protection/deprotection steps to more direct, catalytic routes. youtube.com
Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents. youtube.com
Flow Chemistry: Transitioning from batch synthesis to continuous flow systems. Flow chemistry can improve reaction control, reduce energy use, and minimize waste, leading to a more efficient and sustainable process. youtube.com
Modular Synthesis: Employing modular approaches where key functional groups are introduced in the final steps of the synthesis. This avoids the degradation of sensitive functionalities and can simplify purification, reducing solvent usage. acs.org
By embracing these green chemistry principles, the production of this compound and other valuable fluorescent probes can become more sustainable and cost-effective. ekb.eg
Q & A
Q. What are the structural and functional properties of Sulfo-Cyaninedicarboxylic acid that make it suitable for near-infrared (NIR) imaging applications?
Sulfo-Cyanine7.5 dicarboxylic acid is a bifunctional cyanine dye containing two carboxylic acid (-COOH) groups, enabling covalent conjugation to biomolecules via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry). Its sulfonate groups confer water solubility, reducing aggregation in aqueous environments, while the NIR emission range (typically ~780–820 nm) minimizes autofluorescence and improves tissue penetration depth. This makes it ideal for in vivo imaging and flow cytometry .
Methodological Insight : For conjugation, optimize pH (5.0–7.4) to activate carboxyl groups and avoid side reactions. Use molar excess ratios (dye:target molecule) of 3:1 to 10:1 to maximize labeling efficiency, followed by purification via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. How does Sulfo-Cyaninedicarboxylic acid compare to other NIR dyes (e.g., Cyanine7 or ICG) in terms of photostability and quantum yield?
Sulfo-Cyanine7.5 exhibits superior photostability compared to indocyanine green (ICG), which degrades rapidly under prolonged illumination. Its quantum yield (~0.2–0.3 in aqueous buffers) is lower than Cyanine7 (~0.4) but compensates with reduced nonspecific binding due to its hydrophilic sulfonate groups. For longitudinal studies, incorporate antifading agents (e.g., ProLong Diamond) to mitigate photobleaching .
Methodological Insight : Quantify photostability using time-lapsed fluorescence microscopy with controlled light exposure. Normalize signal decay rates against reference dyes under identical conditions .
Q. What are the recommended storage conditions to maintain the stability of Sulfo-Cyaninedicarboxylic acid?
Store lyophilized powder at –20°C in anhydrous, dark conditions to prevent hydrolysis and oxidation. Reconstitute in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) at 1–10 mM concentrations, aliquot to avoid freeze-thaw cycles, and shield from light. Avoid acidic buffers (pH < 5) to prevent carboxyl group protonation, which reduces reactivity .
Methodological Insight : Monitor degradation via HPLC with UV-Vis detection (λ = 750–800 nm). Peaks broadening or splitting indicates hydrolysis or aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictory fluorescence quenching data when using Sulfo-Cyaninedicarboxylic acid in Förster resonance energy transfer (FRET) pairs?
Quenching discrepancies often arise from improper donor-acceptor distance (>10 nm) or orientation mismatch. Validate FRET efficiency using time-resolved fluorescence or anisotropy measurements. If quenching persists, test alternative acceptor dyes (e.g., Alexa Fluor 790) or employ computational modeling (e.g., molecular dynamics) to optimize dye positioning on the target biomolecule .
Methodological Insight : Calculate Förster radius (R₀) using the overlap integral of donor emission and acceptor absorption spectra. Ensure R₀ aligns with the expected intermolecular distance .
Q. What strategies mitigate nonspecific binding of Sulfo-Cyaninedicarboxylic acid in complex biological matrices (e.g., serum or tissue homogenates)?
Nonspecific binding is attributed to hydrophobic interactions with proteins or lipids. Pre-block samples with 1–5% bovine serum albumin (BSA) or casein for 1 hour. For tissue sections, use hydrophilic mounting media (e.g., Fluoroshield) and include detergents (0.1% Tween-20) in wash buffers. Validate specificity via competitive assays with excess unlabeled target .
Methodological Insight : Perform control experiments with dye-only samples (no target molecule) to quantify background signal. Subtract background using spectral unmixing algorithms in imaging software .
Q. How can conjugation efficiency of Sulfo-Cyaninedicarboxylic acid to proteins or antibodies be quantitatively assessed?
Use UV-Vis spectroscopy to measure the dye-to-protein ratio (D/P). Calculate using the formula:
where is absorbance at λmax (\sim785 nm), is the molar extinction coefficient (\sim250,000 M⁻¹cm⁻¹), and is the extinction coefficient at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG). Aim for D/P ratios of 2–4 to avoid fluorescence self-quenching .
Methodological Insight : Confirm conjugation via SDS-PAGE with in-gel fluorescence imaging or mass spectrometry to detect shifts in molecular weight .
Q. What experimental controls are critical when using Sulfo-Cyaninedicarboxylic acid for in vivo biodistribution studies?
Include:
- Unlabeled controls : To distinguish target-specific uptake from passive accumulation.
- Blocking controls : Co-inject excess unlabeled ligand to confirm receptor-mediated uptake.
- Tissue autofluorescence controls : Image untreated animals to baseline correct signals.
- Pharmacokinetic controls : Track dye clearance rates in blood/urine via LC-MS/MS .
Methodological Insight : Use spectral unmixing to separate Sulfo-Cyanine7.5 signals from hemoglobin or lipofuscin autofluorescence in ex vivo tissues .
Q. How do environmental factors (e.g., pH, ionic strength) affect the fluorescence intensity of Sulfo-Cyaninedicarboxylic acid?
The dye’s fluorescence is pH-insensitive in the range of 4–9 due to sulfonate group stabilization. However, high ionic strength (>500 mM NaCl) may induce aggregation, reducing signal. Pre-test buffer compatibility by measuring fluorescence intensity across a gradient of ionic strengths .
Methodological Insight : For aggregation-prone samples, add 0.01% pluronic F-68 or 1% glycerol to maintain colloidal stability .
Q. What are the limitations of Sulfo-Cyaninedicarboxylic acid in multiplexed imaging with other NIR dyes?
Spectral overlap with Cyanine7 (\sim750–780 nm) and Cyanine7.5 (\sim800–830 nm) can occur. Resolve this by pairing with dyes emitting >850 nm (e.g., IRDye 800CW) or using sequential excitation/emission filters. Validate crosstalk using single-dye reference samples .
Methodological Insight : Employ linear unmixing algorithms in imaging software (e.g., Zen or ImageJ plugins) to deconvolve overlapping signals .
Q. How can researchers address discrepancies in fluorescence quantification between batch preparations of Sulfo-Cyaninedicarboxylic acid conjugates?
Batch-to-batch variability arises from differences in dye purity or conjugation efficiency. Standardize protocols using HPLC-purified dye (≥95% purity) and validate each batch via absorbance/fluorescence calibration curves. Normalize signals to an internal reference standard (e.g., fluorescein) .
Methodological Insight : Establish a quality control pipeline with certificate-of-analysis (CoA) data for molar extinction coefficient, retention time, and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
